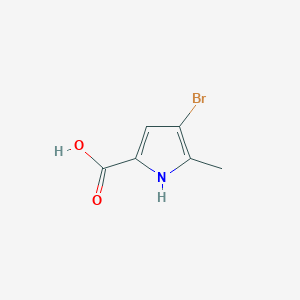
4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid
Cat. No. B8792387
M. Wt: 204.02 g/mol
InChI Key: ACGCAAPQQJNAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08399489B2
Procedure details


Prepared by the procedure described for Intermediate 1 using Intermediate 187 as the starting material.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
ClC1C(Cl)=C(C)NC=1C(N[C@@H]1CCN(C2SC(C([O-])=O)=CN=2)C[C@@H]1F)=O.OCC(CO)([NH3+])CO.[Br:35][C:36]1[CH:37]=[C:38]([C:42]([O:44]CC)=[O:43])[NH:39][C:40]=1[CH3:41]>>[Br:35][C:36]1[CH:37]=[C:38]([C:42]([OH:44])=[O:43])[NH:39][C:40]=1[CH3:41] |f:0.1|
|
Inputs


Step One
|
Name
|
Intermediate 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)N[C@H]1[C@H](CN(CC1)C=1SC(=CN1)C(=O)[O-])F.OCC(CO)([NH3+])CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(NC1C)C(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared by the procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(NC1C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
